4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one
Description
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)piperazine-1-carbonyl]fluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c25-16-8-10-17(11-9-16)26-12-14-27(15-13-26)24(29)21-7-3-6-20-22(21)18-4-1-2-5-19(18)23(20)28/h1-11H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSLALNXKNXXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC4=C3C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with piperazine to form 4-(4-chlorophenyl)-1-piperazine.
Coupling with Fluorenone: The piperazine derivative is then coupled with fluorenone under specific conditions to form the final product. This step often requires the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluoren-9-ol derivatives.
Scientific Research Applications
4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the piperazine ring and the chlorophenyl group, which can form hydrogen bonds and hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
4-(4-Methylpiperidine-1-carbonyl)-9H-fluoren-9-one
- Structural Differences : Replaces the 4-chlorophenylpiperazine group with a 4-methylpiperidine moiety.
- Impact : The absence of the aromatic chlorophenyl group and the substitution of piperazine with piperidine reduce electronic conjugation and alter lipophilicity. The methyl group may enhance metabolic stability compared to the chloro-substituted aromatic ring.
- Synthesis : Similar coupling strategies are employed, but starting materials differ (e.g., methylpiperidine instead of 4-chlorophenylpiperazine).
1-(9H-Carbazol-9-yl)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol
- Structural Differences: Replaces the fluorenone core with a carbazole system and introduces a propanol linker.
- The hydroxyl group in the linker may increase polarity and hydrogen-bonding capacity, affecting bioavailability.
Functional Group Modifications
Piperazine Substitution Patterns
4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one (hypothetical analog):
- Difference : Fluorine replaces chlorine at the para position of the phenyl ring.
- Impact : Fluorine’s higher electronegativity and smaller atomic radius may improve binding affinity to target proteins (e.g., receptors or enzymes) while reducing steric hindrance. This is supported by SAR trends in chalcone derivatives ().
- 4-{[4-(Pyrrolidin-1-yl)carbonyl]-1-piperazinyl}-9H-purine derivatives (): Difference: Purine core instead of fluorenone; pyrrolidine or morpholine substituents on the piperazine. Pyrrolidine/morpholine groups modulate solubility and pharmacokinetics.
Pharmacological and Physicochemical Properties
Melting Points and Stability
- The target compound’s analogs exhibit melting points in the range of 180–250°C (e.g., 200–201°C for pyrrolidine-substituted purines, 222–223°C for isobutyl-substituted carboxamides).
- The chloro-substituted aromatic ring likely contributes to higher melting points due to increased molecular symmetry and intermolecular halogen bonding.
Lipophilicity and Solubility
Biological Activity
The compound 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one is a derivative of 9-fluorenone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring and a chlorophenyl moiety, contributing to its pharmacological properties. The structural formula can be represented as follows:
Research indicates that compounds related to 9-fluorenone exhibit various mechanisms of action, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains. The presence of the piperazine moiety enhances its interaction with biological targets.
- Anticancer Properties : Studies have demonstrated that derivatives of 9-fluorenone can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : Piperazine derivatives are known for their psychoactive properties, which may influence neurotransmitter systems.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various 9-fluorenone derivatives, including our compound of interest. The results indicated significant inhibition zones against several bacterial strains. Below is a summary table of the antimicrobial activity:
| Compound Name | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one | 15.0 | E. coli |
| Fluoren-9-one oxime | 18.5 | S. aureus |
| (2,6-Dimethyl-phenyl)-fluoren-9-ylidene-amine | 17.0 | P. aeruginosa |
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The following table summarizes its anticancer activity compared to standard drugs:
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one | 12.5 | HeLa |
| Doxorubicin | 0.5 | HeLa |
| Cisplatin | 1.0 | MCF-7 |
Case Studies
- Antimicrobial Study : A comprehensive analysis was conducted on the antimicrobial activity of various Schiff bases derived from 9-fluorenone, highlighting that compounds similar to our target exhibited notable antibacterial effects against resistant strains, suggesting potential for therapeutic applications in treating infections caused by multidrug-resistant bacteria .
- Anticancer Research : Another study focused on the synthesis and biological evaluation of new piperazine derivatives, including our compound, which demonstrated significant antiproliferative effects in human cancer cell lines. The study utilized molecular docking techniques to predict binding affinities with target proteins involved in cell cycle regulation .
Q & A
Q. What are the standard synthetic routes for 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one, and what reaction conditions are critical for high yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process:
Amide Formation : Reacting 4-(4-chlorophenyl)piperazine with a fluorenone-derived carbonyl precursor (e.g., fluorenone-4-carbonyl chloride) under anhydrous conditions.
Coupling Reaction : Using coupling agents like HATU or DCC in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Critical Conditions :
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the fluorenone backbone (δ 7.2–8.1 ppm for aromatic protons) and piperazine-chlorophenyl moiety (δ 3.2–3.8 ppm for piperazine protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 429.12 Da) .
- X-ray Crystallography : Resolves stereochemistry and confirms piperazine-carbonyl geometry (if single crystals are obtained via slow evaporation in DCM/hexane) .
Q. What are the recommended protocols for handling and storing this compound to ensure stability and safety in laboratory settings?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (Ar/N₂) to prevent oxidation .
- Handling : Use PPE (gloves, goggles) due to acute toxicity (oral LD₅₀: 300 mg/kg in rats) and skin irritation risks .
- Waste Disposal : Incinerate at >800°C with afterburners to avoid chlorinated byproducts .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its interaction with specific molecular targets?
Methodological Answer:
Q. What strategies should be employed to resolve contradictions in solubility data obtained from different experimental setups?
Methodological Answer:
- Solubility Profiling :
- pH Variation : Test solubility in buffers (pH 1–10) to identify ionization-dependent trends.
- Co-solvents : Use DMSO (≤10%) or cyclodextrins for aqueous enhancement .
- Analytical Validation : Compare HPLC-UV (λ = 254 nm) and nephelometry results to distinguish true solubility from colloidal dispersion .
Q. How does the presence of the 4-chlorophenyl group influence the compound’s pharmacokinetic properties and target binding affinity?
Methodological Answer:
- Pharmacokinetics :
- Binding Affinity :
Q. What methodologies are recommended for conducting structure-activity relationship (SAR) studies to optimize the compound’s bioactivity?
Methodological Answer:
- Analog Synthesis :
- Data Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
